1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-
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Overview
Description
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- is a highly fluorinated compound known for its unique chemical properties. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents . This compound is often used as a sulfonylating agent in various chemical reactions due to its stability and reactivity.
Preparation Methods
The synthesis of 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- typically involves the electrochemical fluorination of sulfolane . The process includes the following steps:
Starting Material: Sulfolane is used as the starting material.
Electrochemical Fluorination: The sulfolane undergoes electrochemical fluorination to introduce fluorine atoms into the molecule.
Chemical Reactions Analysis
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively.
Cross-Coupling Reactions: Nonaflates derived from this compound are valuable electrophiles in palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- involves its role as a sulfonylating agent. The compound’s fluoride leaving group is readily substituted by nucleophiles, facilitating the formation of various sulfonylated products . This reactivity is attributed to the strong electron-withdrawing effect of the perfluorinated alkyl groups, which stabilize the transition state during the reaction .
Comparison with Similar Compounds
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- can be compared with other similar compounds such as:
Perfluorobutanesulfonyl fluoride: Both compounds are used as sulfonylating agents, but 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- offers greater stability and lower cost.
Perfluorooctanesulfonyl fluoride: This compound has similar applications but differs in the length of the perfluorinated alkyl chain, affecting its reactivity and solubility.
Properties
CAS No. |
88190-28-7 |
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Molecular Formula |
C6F12O3S |
Molecular Weight |
380.11 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-4-(1,2,2-trifluoroethenoxy)butane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6F12O3S/c7-1(8)2(9)21-5(14,15)3(10,11)4(12,13)6(16,17)22(18,19)20 |
InChI Key |
AWEWWBHNEFFOKN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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